Regioisomeric Chlorine Position Defines p38α MAP Kinase Pharmacophore Compatibility: 5-Amino vs. 4-Amino Scaffold Comparison
X-ray co-crystallography of 5-amino-pyrazole-based inhibitors bound to unphosphorylated p38α MAP kinase (PDB: 3OCG) reveals that the 5-amino group engages the kinase hinge region via a donor–acceptor hydrogen-bond pair with Met109 [1]. The 4-chloro substituent in 4-chloro-1-methyl-1H-pyrazol-5-amine projects into a hydrophobic pocket adjacent to the gatekeeper residue. In contrast, 5-chloro-1-methyl-1H-pyrazol-4-amine (CAS 406189-04-6) presents the amine at the 4-position, which precludes the same bidentate hinge-binding geometry [1]. The 5-amino-pyrazole scaffold for p38α inhibition has yielded compounds with cellular TNFα inhibition IC₅₀ below 100 nM, whereas the 4-amino-pyrazole scaffold is primarily cited within LRRK2 inhibitor chemotypes with distinct binding modes .
| Evidence Dimension | Kinase pharmacophore compatibility (binding geometry) |
|---|---|
| Target Compound Data | 4-Chloro-1-methyl-1H-pyrazol-5-amine (5-amino scaffold): compatible with p38α hinge-binding pharmacophore (validated by X-ray co-crystallography of 5-amino-pyrazole analogs; PDB: 3OCG) [1] |
| Comparator Or Baseline | 5-Chloro-1-methyl-1H-pyrazol-4-amine (CAS 406189-04-6; 4-amino scaffold): amine at 4-position; scaffold cited in LRRK2 inhibitor patents (WO-2019112269-A1) ; also studied for HCT116 antiproliferative activity with IC₅₀ lower than 5-fluorouracil |
| Quantified Difference | Qualitative divergence in target engagement: 5-amino scaffold validated for p38α hinge binding; 4-amino scaffold directed toward LRRK2 kinase and direct antiproliferative applications |
| Conditions | Kinase inhibitor design context; X-ray co-crystallography (p38α, PDB: 3OCG); cell-based antiproliferation assays (HCT116) [1] |
Why This Matters
For kinase inhibitor programs targeting p38α, the 4-chloro-5-amino configuration is mechanistically validated, and substitution with the 4-amino regioisomer would require complete pharmacophore re-engineering.
- [1] Das, J.; Moquin, R.V.; Dyckman, A.J.; et al. 5-Amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010, 20(23), 6889–6892. PDB: 3OCG. View Source
